molecular formula C8H8ClNO3 B8413150 2-Chloro-3,4-dimethyl-6-nitrophenol

2-Chloro-3,4-dimethyl-6-nitrophenol

Cat. No.: B8413150
M. Wt: 201.61 g/mol
InChI Key: HZMAMKMOZXKFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3,4-dimethyl-6-nitrophenol is a chlorinated nitrophenol derivative characterized by a phenolic backbone substituted with chlorine at position 2, methyl groups at positions 3 and 4, and a nitro group at position 5. The compound’s reactivity and physical properties are influenced by the electron-withdrawing nitro and chloro groups, as well as the electron-donating methyl substituents.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-chloro-3,4-dimethyl-6-nitrophenol

InChI

InChI=1S/C8H8ClNO3/c1-4-3-6(10(12)13)8(11)7(9)5(4)2/h3,11H,1-2H3

InChI Key

HZMAMKMOZXKFLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Cl)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Molecular Features

The positions and types of substituents significantly alter chemical behavior. Key analogs include:

2-Chloro-6-methyl-3-nitrophenol (CAS 39183-20-5)
  • Substituents : Chlorine (position 2), methyl (position 6), nitro (position 3).
  • Comparison : The nitro group at position 3 (meta to chlorine) may reduce steric hindrance compared to the target compound’s nitro group at position 6 (para to chlorine). This difference could influence acidity and solubility in polar solvents .
2,4-Dichloro-3,5-dimethyl-6-nitrophenol (CAS 70444-49-4)
  • Substituents : Chlorine (positions 2,4), methyl (positions 3,5), nitro (position 6).
  • Comparison : The additional chlorine at position 4 enhances electron-withdrawing effects, likely increasing acidity compared to the target compound. Its commercial availability at 98% purity suggests stability and utility in research .
4-Nitrophenol Sodium Salt Dihydrate (CAS 824-78-2)
  • Substituents : Nitro (position 4), sodium salt with two water molecules.
  • Comparison : The sodium salt form exhibits high thermal stability (mp >300°C), attributed to ionic bonding and hydration. In contrast, the target compound’s methyl groups may lower melting points due to reduced crystallinity .

Physicochemical Properties and Reactivity

Acidity
  • Nitro and chloro groups increase acidity by withdrawing electrons, while methyl groups donate electrons. The target compound’s acidity is expected to fall between 2,4-Dichloro-3,5-dimethyl-6-nitrophenol (stronger acid due to more chlorine) and 2-Chloro-6-methyl-3-nitrophenol (weaker acid due to fewer electron-withdrawing groups).
Solubility
  • Polar substituents (e.g., nitro, chloro) enhance water solubility, but methyl groups counteract this. The sodium salt (CAS 824-78-2) is highly water-soluble, whereas the target compound is likely more soluble in organic solvents.
Thermal Stability
  • Compounds with ionic or hydrogen-bonding networks (e.g., sodium salts) exhibit higher melting points. The target compound’s methyl groups may reduce intermolecular forces, leading to lower thermal stability compared to 4-nitrophenol sodium salt .

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